molecular formula C28H46O B045613 Episterol CAS No. 474-68-0

Episterol

Cat. No.: B045613
CAS No.: 474-68-0
M. Wt: 398.7 g/mol
InChI Key: BTCAEOLDEYPGGE-JVAZTMFWSA-N
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Description

9xi-episterol is a 3beta-sterol. It has a role as a mouse metabolite.
Episterol belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be converted into this compound ester. Outside of the human body, this compound can be found in a number of food items such as kelp, common cabbage, prairie turnip, and garden rhubarb. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Synthesis and Metabolic Studies : Episterol and its analogs, such as 5-dehydrothis compound, have been synthesized for metabolic studies in plants like Arabidopsis dwarf mutants. This research is essential for understanding plant sterol metabolism (Takatsuto, Gotoh, Noguchi, & Fujioka, 1999).

  • Ergosterol Biosynthesis : Studies on ergosterol and this compound in organisms like Phycomyces blakesleeanus have provided insights into ergosterol biosynthesis, an essential process in certain fungi and protozoa (Mercer & Russell, 1975).

  • Chemical Synthesis : A novel method for synthesizing this compound was developed, involving triflimide-catalyzed rearrangement of N-Boc-N-allylhydrazones. This method is significant for creating 1,1-disubstituted olefins (Dittrich & Bracher, 2015).

  • Biosynthetic Pathways in Yeast : Research on the biosynthetic routes from this compound to ergosterol in yeast has highlighted crucial steps involving unsaturation and reduction processes. This is pivotal for understanding sterol synthesis in yeast (Fryberg, Oehlschlager, & Unrau, 1972).

Mechanism of Action

Target of Action

Episterol is a sterol involved in the biosynthesis of steroids . It plays a crucial role in the ergosterol synthesis pathway, which is the natural sterol synthetic pathway in yeast . Ergosterol is an important and specific constituent of the fungal plasma membrane, and consequently regarded as a marker to evaluate fungal biomass .

Mode of Action

This compound is converted from 24-methylenelophenol . The sterol C-24 methyltransferase Erg6 converts zymosterol into fecosterol, and the sterol C-8 isomerase Erg2 catalyzes fecosterol into this compound . Finally, this compound is further desaturated and reduced to ergosterol by Erg3, Erg5, and Erg4 .

Biochemical Pathways

This compound is a key intermediate in the biosynthesis of ergosterol . The conversion of this compound to 5-dehydrothis compound is catalyzed by ERG3, the C-5 sterol desaturase in yeast . This process is part of the ergosterol biosynthesis pathway, which shares a number of intermediates with the biosynthesis of cholesterol and phytosterols .

Pharmacokinetics

It’s known that the ergosterol biosynthesis pathway, in which this compound plays a key role, is crucial for yeast growth and is a target for antifungal drugs .

Result of Action

The conversion of this compound to ergosterol is a critical step in the biosynthesis of ergosterol . Ergosterol is a vital component of the fungal cell membrane and plays a significant role in maintaining cell membrane integrity and function .

Action Environment

The action of this compound and its conversion to ergosterol can be influenced by various environmental factors. For instance, oxygen is required for the multiple reactions in the last module of the ergosterol biosynthesis pathway . Additionally, the balance between ergosterol anabolism and catabolism may be achieved by the synergistic action of enzymes involved in lipid metabolism .

Future Directions

With the rapid development of synthetic biology and metabolic engineering technologies, yeast has been considered as promising hosts for the bioproduction of secondary metabolites, including Episterol . The study of sterol metabolism and its regulation is highly relevant due to its wide applications in antifungal treatments, as well as in food and pharmaceutical industries .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCAEOLDEYPGGE-JVAZTMFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963827
Record name Episterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Episterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

474-68-0
Record name Episterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Episterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Episterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Episterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of episterol in the context of fungal biology?

A1: this compound is a crucial precursor in the biosynthesis of ergosterol [, , , , , , , ]. Ergosterol is the primary sterol in fungal cell membranes and plays a vital role in membrane fluidity, permeability, and overall cellular function, analogous to the role of cholesterol in mammalian cells [, , ].

Q2: How does the presence of this compound in fungi make it a potential target for antifungal agents?

A2: The enzymes involved in the biosynthesis of ergosterol, including those responsible for the production and utilization of this compound, are specific to fungi and absent in mammals [, , , ]. This difference in sterol biosynthesis pathways makes this compound metabolism an attractive target for developing selective antifungal agents [, , , ].

Q3: Can you provide examples of antifungal agents that target ergosterol biosynthesis?

A3: Yes, several antifungal agents, including azoles (like ketoconazole) and morpholines (like fenpropimorph), target specific enzymes within the ergosterol biosynthesis pathway [, , , , ].

Q4: How does the inhibition of ergosterol biosynthesis affect fungal cells?

A4: Inhibition of ergosterol biosynthesis can lead to the accumulation of toxic sterol pathway intermediates and a depletion of ergosterol in fungal cell membranes. This disruption in sterol composition can lead to altered membrane function, impaired cell growth, and eventually cell death [, , , ].

Q5: The paper on Leishmania amazonensis mentions this compound as an endogenous sterol. Why is ergosterol biosynthesis targeted in a parasite like Leishmania?

A5: While Leishmania are parasites and not fungi, they also rely on ergosterol for cell membrane integrity and function [, ]. This makes enzymes within the ergosterol biosynthesis pathway, including those that act on this compound, viable targets for antiparasitic drug development [, ].

Q6: What is the molecular formula and molecular weight of this compound?

A6: this compound has the molecular formula C28H46O and a molecular weight of 402.67 g/mol.

Q7: How is this compound typically characterized and quantified in biological samples?

A7: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify this compound, along with other sterols, in biological samples [, , , ]. This technique separates sterols based on their volatility and identifies them based on their unique mass spectra.

Q8: What other analytical techniques are used to study this compound?

A8: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have also been employed to analyze this compound, particularly in studies investigating the effects of antifungal agents on sterol biosynthesis [, , ].

Q9: How do fungicides like fenpropimorph affect this compound metabolism?

A9: Fenpropimorph and related fungicides are thought to interfere with the later stages of ergosterol biosynthesis, potentially affecting the conversion of fecosterol to this compound (Δ8→Δ7 isomerization) [, ].

Q10: Can fungi develop resistance to fungicides targeting ergosterol biosynthesis?

A10: Yes, fungi can develop resistance to fungicides like fenpropimorph. The mechanisms of resistance can be complex and may involve mutations in the target enzymes, reducing their binding affinity to the fungicide [, ].

Q11: How does the study of this compound in resistant strains contribute to understanding fungicide resistance?

A11: Analyzing changes in this compound levels and the accumulation of other sterol intermediates in resistant strains can provide insights into the specific steps in the ergosterol biosynthesis pathway affected by the fungicide and the potential mechanisms of resistance [, , ].

Q12: Is this compound found in plants?

A12: While this compound is primarily associated with fungi, it has been identified as a minor sterol component in some plant species [, ].

Q13: How is the study of this compound in plants relevant to understanding brassinosteroid biosynthesis?

A14: Investigating the levels of this compound and other sterol intermediates in plants can provide insights into the regulation of brassinosteroid biosynthesis. For example, the study on xylem cell differentiation in Zinnia elegans demonstrated the coordinated upregulation of this compound and brassinosteroid biosynthesis during this developmental process [].

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